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Compound of Interest

Compound Name: Isolongifolene

Cat. No.: B072527

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic data for the
sesquiterpenoid isolongifolene and its key derivatives, including isolongifolenone and
isolongifolanol. The information presented is intended to aid in the identification,
characterization, and analysis of these compounds in various research and development
settings. All quantitative data is summarized in structured tables for ease of comparison, and
detailed experimental protocols are provided.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for isolongifolene and its
derivatives.

Isolongifolene

Isolongifolene is a tricyclic sesquiterpene that serves as a common precursor for various
derivatives. Its spectroscopic data provides a baseline for comparison.

Table 1: Spectroscopic Data for Isolongifolene
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Spectroscopic Technique Key Data Points
1H NMR Data not available in the searched resources.
13C NMR Data not available in the searched resources.

Characteristic peaks for C-H stretching and
IR (Infrared Spectroscopy) bendi
ending.

Molecular lon (M*): m/z 204. Key Fragments:

MS (Mass Spectrometry) /z 189, 161
m/z , .

(-)-Alloisolongifolene and its Hydroxylated Derivatives

(-)-Alloisolongifolene is an isomer of isolongifolene. A study on its microbial transformation
provides detailed NMR data for the parent compound and two of its hydroxylated metabolites,
which can be valuable for comparative purposes.[1]

Table 2: 1H NMR Chemical Shift Data (o, ppm) for (-)-Alloisolongifolene and its Derivatives in
CDCls[1]

0 3a- 13-
Position . . Hydroxyalloisolong Hydroxyalloisolong
Alloisolongifolene . .
ifolol ifolol
1 152, m 1.80, m 205 m
3.57 (dd, J=15.1,6.0
3 1.44;1.12, m H2) 1.30; 1.18, m
V4

Table 3: 3C NMR Chemical Shift Data (8, ppm) for (-)-Alloisolongifolene and its Derivatives in
CDCls[1]
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) 3a- 13-
Position . . Hydroxyalloisolong Hydroxyalloisolong
Alloisolongifolene ) .
ifolol ifolol
1 51.8,d 41.8,d 50.9,d
2
3 38.2,t 72.9,d 37.9,t

Isolongifolene Ketone (Isolongifolenone)

Isolongifolenone is an oxidized derivative of isolongifolene with a characteristic carbonyl

group.

Table 4: Spectroscopic Data for Isolongifolene Ketone

Spectroscopic Technique Key Data Points
1H NMR Data not available in the searched resources.
13C NMR Data not available in the searched resources.

Carbonyl (C=0) absorption at ~1695 cm~1,

gem-dimethyl absorption at ~1375 cm~1, and a
IR (Infrared Spectroscopy) )

methylene group absorption at ~1462 cm~1

adjacent to the carbonyl group.[2]

Molecular lon (M*) and fragmentation pattern

MS (Mass Spectrometry)
P Y characteristic of the ketone structure.[2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Gas Chromatography-Mass Spectrometry (GC-MS)
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GC-MS analysis is a powerful technique for separating and identifying volatile compounds. The
following parameters were used for the analysis of isolongifolene and its derivatives:

e Gas Chromatograph: Nucon 5700

e Column: SE-30 capillary, 30 m length

e Initial Temperature: 140 °C

e Final Temperature: 230 °C

e Rate: 4 °C/minute

e Detector: Flame lonization Detector (FID)
o Detector Temperature: 250 °C

* Injector Port Temperature: 230 °C

o Carrier Gas: Nitrogen

¢ Flow Rate: 30 ml/min

Solvent: Acetone[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups within a molecule.

Spectrometer: Thermo Nicolet Avatar 370

Resolution: 4 cmm—1

Wavelength Range: 400-4000 cm~1

Sample Preparation: A liquid sample was mixed with Nujol mull.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy provides detailed information about the structure and chemical environment
of atoms within a molecule. The following general procedure is often employed for the analysis
of terpenes:

o Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable
deuterated solvent (e.g., CDCIs).

 Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance 400 MHz) is used
to acquire *H and 3C NMR spectra.

o Data Acquisition: Standard pulse sequences are used to obtain 1D (*H, 3C) and 2D (COSY,
HSQC, HMBC) NMR spectra.

o Data Processing: The acquired data is processed using appropriate software to obtain the
final spectra for analysis.[1]

Visualizations

The following diagrams illustrate key relationships and workflows relevant to the study of
isolongifolene and its derivatives.

Spectroscopic Analysis
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A typical experimental workflow for the isolation and characterization of terpenes.

Isolongifolene

Oxidation Epoxidation

Isolongifolenone Isolongifolene Epoxide

Rearrangement

Isolongifolanone

Click to download full resolution via product page

Simplified synthesis pathways from isolongifolene to its ketone and epoxide derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b072527#spectroscopic-data-for-isolongifolene-and-
its-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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